Etidocaine-d9 Hydrochloride

Mass Spectrometry LC-MS/MS Internal Standard

Non-deuterated or mismatched internal standards introduce up to 15-20% quantification bias in etidocaine bioanalysis, compromising regulatory compliance. Etidocaine-d9 Hydrochloride is the analyte-matched SIL-IS with a +9 Da mass shift, ensuring baseline chromatographic resolution and identical extraction/ionization behavior. • Eliminates matrix-induced ionization bias for robust PK/TK parameters (AUC, Cmax, t½) • Enables FDA/EMA-compliant bioanalytical method validation for ANDA submissions • Provides forensic defensibility via unambiguous analyte identification in complex post-mortem matrices Supplied as a research-use-only analytical standard with verified isotopic purity.

Molecular Formula C17H29ClN2O
Molecular Weight 321.937
CAS No. 1346597-87-2
Cat. No. B585066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidocaine-d9 Hydrochloride
CAS1346597-87-2
SynonymsN-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Hydrochloride;  (±)-N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Monohydrochloride;  Duranest-d9;  Duranest-d9 Hydrochloride;  W 19053-d9; 
Molecular FormulaC17H29ClN2O
Molecular Weight321.937
Structural Identifiers
SMILESCCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
InChIInChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;
InChIKeyLMWQQUMMGGIGJQ-MNXFEGQBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etidocaine-d9 Hydrochloride (CAS 1346597-87-2): A Deuterated Long-Acting Aminoamide Local Anesthetic for Quantitative Bioanalysis and Pharmacokinetic Research


Etidocaine-d9 Hydrochloride is a stable isotope-labeled (deuterated) analog of the long-acting aminoamide local anesthetic etidocaine . The parent compound, etidocaine, is characterized by high lipid solubility, extensive plasma protein binding (approximately 94%), and a clinical profile featuring rapid onset (2–5 minutes) and prolonged duration of action (4–10 hours) [1][2]. Etidocaine-d9 incorporates nine deuterium atoms at specific positions within the 2,6-dimethylphenyl ring [3]. This isotopic substitution is not intended to alter the fundamental pharmacological properties of the molecule but rather to provide a distinct mass signature (+9 Da) relative to the unlabeled analyte . Consequently, this compound is employed exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling the precise and accurate quantification of etidocaine in complex biological matrices for pharmacokinetic, toxicological, and forensic investigations .

Why Etidocaine-d9 Hydrochloride Cannot Be Replaced by Non-Deuterated or Alternative Local Anesthetic Reference Standards


The substitution of Etidocaine-d9 Hydrochloride with a non-deuterated etidocaine reference standard or a structurally dissimilar local anesthetic (e.g., lidocaine-d10 or bupivacaine-d9) in quantitative bioanalytical assays is analytically unsound. First, non-deuterated etidocaine cannot serve as an internal standard for its own quantification because it would co-elute and possess an identical mass-to-charge ratio (m/z), making chromatographic and mass spectrometric differentiation impossible, thereby violating the fundamental principle of isotopic dilution mass spectrometry . Second, while alternative deuterated local anesthetics may share similar physicochemical properties, they are not 'analog' internal standards for etidocaine. The critical assumption in LC-MS/MS method validation is that the internal standard perfectly compensates for analyte losses during sample preparation and matrix-induced ionization effects. This requires the IS to exhibit near-identical extraction recovery, chromatographic retention time, and ionization efficiency as the target analyte [1]. The structural divergence between etidocaine and other local anesthetics, particularly in lipophilicity and protein binding, leads to differential extraction and ionization behavior, introducing significant quantitative bias and compromising assay accuracy [2]. Therefore, procurement of the exact analyte-matched, stable isotope-labeled Etidocaine-d9 Hydrochloride is a non-negotiable requirement for achieving the precision and accuracy demanded by regulatory bioanalytical method validation guidelines [3].

Etidocaine-d9 Hydrochloride: Comparative Quantitative Evidence for Analytical Superiority and Contextual Differentiation from In-Class Analogs


Quantitative Differentiation: MS Resolution and Signal Fidelity Enabled by a +9 Da Mass Shift

Etidocaine-d9 Hydrochloride provides a +9 Da mass shift (m/z increase) relative to unlabeled etidocaine . In contrast, a non-deuterated internal standard (e.g., etidocaine hydrochloride) has an identical m/z and cannot be resolved by the mass spectrometer. The selection of +9 Da minimizes isotopic cross-talk between the M+0 ion of the analyte and the M+0 ion of the internal standard, a known issue with +3 or +4 Da labeled standards where natural isotopic abundance from the analyte can contribute up to 5% to the IS signal, degrading lower limit of quantification (LLOQ) performance [1].

Mass Spectrometry LC-MS/MS Internal Standard Isotopic Purity

Contextual Potency Differentiation: In Vitro Sodium Channel Blockade Relative to Common Clinical Alternatives

While Etidocaine-d9 itself is not a therapeutic agent, its parent compound (etidocaine) exhibits distinct sodium channel blocking potency that differentiates it from other aminoamide local anesthetics. Etidocaine demonstrates an IC50 of 18 µM for tonic block of Na+ channels in peripheral nerve. This potency is intermediate between bupivacaine (27 µM) and lidocaine (204 µM) and significantly less potent than tetracaine (0.7 µM) [1]. This quantitative potency profile places etidocaine in a unique class, being approximately 11-fold more potent than lidocaine but 1.5-fold less potent than bupivacaine [2]. This data contextualizes why etidocaine-specific analytical methods are required, as its in vivo behavior and therapeutic window differ substantially from other local anesthetics [3].

Pharmacology Sodium Channel IC50 Potency

Differentiation in Clinical Motor Blockade Profile: A Quantitative Comparison with Bupivacaine

Clinically, etidocaine is differentiated from bupivacaine by its more rapid onset and denser motor blockade. In a comparative extradural block study, the onset of motor blockade was significantly faster with etidocaine (5.8 ± 3.0 minutes) compared to bupivacaine (10.0 ± 3.5 minutes) [1]. Furthermore, the duration of motor blockade was longer for etidocaine (306 ± 103 minutes) than for bupivacaine (238 ± 75 minutes) [2]. All subjects receiving etidocaine developed complete motor blockade, whereas 5-33% of subjects receiving other anesthetics retained some muscle force [3]. This profile of profound and prolonged motor block relative to sensory block is a hallmark of etidocaine and a key differentiator from bupivacaine and ropivacaine [4].

Clinical Pharmacology Motor Block Regional Anesthesia Comparative Efficacy

Quantitative Advantage in Assay Accuracy and Precision for Pharmacokinetic Studies

The use of Etidocaine-d9 Hydrochloride as an internal standard directly improves quantitative assay performance compared to using a non-isotopic analog. While exact values are method-dependent, regulatory guidelines and peer-reviewed studies consistently demonstrate that stable isotope-labeled internal standards (SIL-IS) improve precision and accuracy by an order of magnitude relative to structural analogs [1]. For instance, SIL-IS can reduce analytical variability (expressed as %CV) from 15-20% to below 5%, and improve accuracy (expressed as %bias) from ±15% to within ±5% across a calibration range [2]. This is due to the near-identical co-elution and matrix effect compensation provided by the SIL-IS, which is not achieved with non-deuterated or analog internal standards .

Bioanalysis Method Validation Precision Accuracy

Etidocaine-d9 Hydrochloride: High-Impact Research and Industrial Applications Based on Quantitative Differentiation


High-Fidelity Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Etidocaine in Preclinical Models

Etidocaine-d9 Hydrochloride is the optimal internal standard for quantifying etidocaine in plasma, tissue, and urine from preclinical species. The +9 Da mass shift ensures baseline resolution from the analyte, enabling accurate determination of key PK parameters such as AUC, Cmax, and t½, even at trace levels. This is critical for studies investigating the relationship between etidocaine's unique pharmacokinetic profile (e.g., 94% protein binding, Vd of 133 L) and its dose-dependent motor blockade and cardiotoxicity [1]. The use of a non-isotopic standard would introduce unacceptable bias (up to 15-20%) in these calculations, potentially leading to erroneous safety margin assessments [2].

Regulatory-Compliant Bioequivalence and Formulation Development Studies

In the development of generic etidocaine formulations or novel drug delivery systems (e.g., liposomal etidocaine for sustained release), Etidocaine-d9 Hydrochloride is essential for meeting the precision and accuracy requirements of FDA and EMA bioanalytical method validation guidelines [3]. The compound's isotopic purity (>98% deuterium incorporation) and performance as a SIL-IS enable robust, cross-study comparability of pharmacokinetic data, a cornerstone of abbreviated new drug applications (ANDAs) . The failure to use a matched SIL-IS would compromise the statistical power required to demonstrate bioequivalence, potentially leading to costly study failures or regulatory rejection [4].

Forensic and Clinical Toxicology Confirmation of Etidocaine Exposure

For forensic toxicology laboratories tasked with confirming etidocaine exposure in post-mortem or human performance cases (e.g., accidental overdose, anesthetic malpractice), Etidocaine-d9 Hydrochloride provides the analytical specificity required for legal defensibility. The compound's co-elution and identical ionization behavior correct for matrix effects in complex post-mortem blood and tissue specimens, which can vary widely between cases . The distinct +9 Da mass difference eliminates any ambiguity in analyte identification, a critical requirement for forensic reporting and courtroom testimony, distinguishing it from confirmations based on less specific structural analog internal standards [5].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Etidocaine-d9 Hydrochloride enables precise quantification of etidocaine and its metabolites in in vitro systems (e.g., human liver microsomes, hepatocytes). This is essential for elucidating the metabolic pathways of etidocaine (primarily aromatic hydroxylation, N-dealkylation, and amide hydrolysis) and for assessing its potential for CYP-mediated drug-drug interactions [6]. The use of a SIL-IS allows for the accurate measurement of low metabolite concentrations, which is crucial for calculating intrinsic clearance (CLint) and predicting in vivo clearance and half-life [7]. Structural analog internal standards would be inadequate due to their differential extraction and ionization in these complex biological matrices.

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